3-(4-エトキシ-3-メトキシフェニル)プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

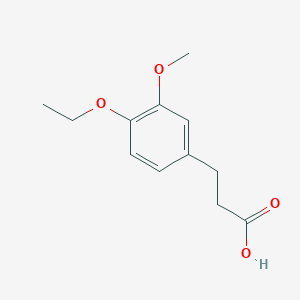

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

科学的研究の応用

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

作用機序

Target of Action

It is known that similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), interact with gpr41 , a receptor involved in various metabolic processes .

Mode of Action

It can be inferred from related compounds like hmpa, which suppresses camp levels in a dose-dependent manner when interacting with gpr41 .

Biochemical Pathways

Hmpa, a similar compound, is known to be produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca) . This suggests that 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid might also be involved in similar metabolic pathways.

Pharmacokinetics

Studies on hmpa have shown that it undergoes rapid metabolism and wide tissue distribution . After oral administration, intact and conjugated HMPAs were detected in the bloodstream within 15 minutes . They were also detected in various organs 6 hours post-administration .

Result of Action

Related compounds like hmpa have been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .

Action Environment

It is known that the gut microbiota plays a crucial role in the metabolism of similar compounds , suggesting that factors affecting the gut microbiota could potentially influence the action of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production methods for 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

類似化合物との比較

Similar Compounds

3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the ethoxy group.

3-(4-Allyl-2-methoxyphenoxy)propanoic acid: Contains an allyl group instead of an ethoxy group.

3-(3-Hydroxy-4-methoxyphenyl)propionic acid: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research applications .

生物活性

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and case studies demonstrating its efficacy in various biological contexts.

- Chemical Formula : C₁₂H₁₈O₄

- CAS Number : 30044-91-8

- Molecular Weight : 226.27 g/mol

The biological activity of 3-(4-ethoxy-3-methoxyphenyl)propanoic acid primarily involves modulation of biochemical pathways associated with inflammation, metabolism, and cellular signaling.

Target Pathways

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models.

- Antioxidant Activity : It exhibits properties that scavenge free radicals, thereby protecting cells from oxidative stress.

- Metabolic Regulation : Research indicates that it may influence lipid metabolism and glucose homeostasis, potentially offering benefits in metabolic disorders.

Pharmacokinetics

A study on the pharmacokinetics of similar compounds reveals important insights into absorption and distribution:

- Absorption : Following oral administration, peak plasma concentrations are typically reached within 1-2 hours.

- Distribution : The compound is distributed widely in tissues, with significant accumulation in the liver and kidneys.

- Metabolism : It undergoes hepatic metabolism, forming various conjugates that may enhance its bioavailability.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of 3-(4-ethoxy-3-methoxyphenyl)propanoic acid resulted in significant reductions in inflammatory markers such as IL-6 and TNF-alpha. This suggests a potential application for treating chronic inflammatory diseases.

Case Study 2: Metabolic Regulation

Another study examined the effects of this compound on metabolic syndrome parameters. Results indicated that it improved insulin sensitivity and reduced body weight gain in high-fat diet-induced obesity models. These findings support the hypothesis that the compound could serve as a therapeutic agent for metabolic disorders.

Discussion

The diverse biological activities exhibited by 3-(4-ethoxy-3-methoxyphenyl)propanoic acid highlight its potential as a multi-target therapeutic agent. Its ability to modulate inflammatory responses and improve metabolic health positions it as a candidate for further clinical research.

特性

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKVFGHQNRGQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429341 |

Source

|

| Record name | 3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30044-91-8 |

Source

|

| Record name | 3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。